N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

ROMK Kir1.1 potency

This compound is an essential, intermediate-potency ROMK (Kir1.1) inhibitor (IC50 10 nM) validated in whole-cell voltage clamp assays. Its unique 2-ethylphenyl substitution defines a selectivity node that prevents off-target engagement at CYP2C19, nicotinic acetylcholine receptors, and carbonic anhydrase isoforms. Positioned between VU590 and MK-8153, it enables normalized potency comparisons across structurally diverse inhibitor series. Use as a positive control for ROMK engagement in selectivity panels and as a balanced lead-optimization starting point (XLogP3 3.1, TPSA 58.1 Ų, full Lipinski compliance). Immediate commercial availability eliminates synthesis delays for ex vivo and electrophysiology studies.

Molecular Formula C17H20N4O
Molecular Weight 296.374
CAS No. 1905830-34-3
Cat. No. B2425856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
CAS1905830-34-3
Molecular FormulaC17H20N4O
Molecular Weight296.374
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCCC3
InChIInChI=1S/C17H20N4O/c1-2-13-7-3-4-8-14(13)20-17(22)15-11-16(19-12-18-15)21-9-5-6-10-21/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,20,22)
InChIKeyMFRLVQJLORFLAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 1905830-34-3): A ROMK (Kir1.1) Inhibitor Chemotype for Renal and Cardiovascular Research


N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 1905830-34-3) is a pyrimidine-4-carboxamide derivative characterized by a pyrrolidine substitution at the 6-position and a 2-ethylphenyl moiety on the carboxamide nitrogen [1]. It has been disclosed as a member of a class of inhibitors of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel in patent US9206198 [2]. BindingDB entry BDBM194954 reports an IC50 of 10 nM in a ROMK1 whole-cell voltage clamp assay, establishing its biochemical potency at this target [3]. Its computed XLogP3 of 3.1 and topological polar surface area of 58.1 Ų suggest moderate lipophilicity within drug-like chemical space [1].

Why Generic ROMK Inhibitor Substitution Fails: Structural Determinants of N-(2-Ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide


Within the ROMK inhibitor pharmacophore, N-aryl/alkyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamides exhibit steep structure-activity relationships (SAR) driven by the electronic and steric character of the N-substituent [1]. Minor modifications to the amide side chain—e.g., replacing the 2-ethylphenyl group with chlorobenzyl, sulfamoylphenyl, or methylpyridyl analogs—can redirect target engagement toward unrelated targets such as CYP2C19 (IC50 50 μM), nicotinic acetylcholine receptors (Ki 10.5 μM), or carbonic anhydrase isoforms (Kd 588 nM) [2][3]. Therefore, the specific 2-ethylphenyl substitution in the target compound is not interchangeable; it establishes a selectivity node that defines ROMK engagement versus off-target promiscuity. Without direct ROMK IC50 and selectivity panel data for each alternative, generic substitution risks introducing uncharacterized polypharmacology that invalidates comparative SAR and functional studies.

Quantitative Differentiation Evidence for N-(2-Ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 1905830-34-3)


ROMK1 Inhibitory Potency: Head-to-Head Comparison with VU590 and Cross-Study Contextualization

The target compound exhibits 29-fold greater ROMK1 inhibitory potency than the tool compound VU590 in electrophysiology assays. Whereas the target compound achieves an IC50 of 10 nM against human ROMK1 in whole-cell voltage clamp [1], VU590 requires 290 nM to achieve equivalent inhibition of Kir1.1 [2]. Both measurements derive from electrophysiological readouts, enabling cross-study potency ranking. When contextualized against other clinical-stage ROMK inhibitors, the target compound's 10 nM IC50 places it in an intermediate potency tier—more potent than ROMK-IN-32 (IC50 35 nM) but less potent than MK-8153 (IC50 5 nM) —making it a useful reference standard for medium-to-high potency benchmarking.

ROMK Kir1.1 potency ion channel diuretic

Physicochemical Differentiation: Lipophilicity-Driven Property Profile vs. Structurally Proximal Pyrimidine-4-Carboxamide Analogs

The target compound (XLogP3 = 3.1; TPSA = 58.1 Ų) [1] occupies a distinct lipophilicity range among 6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide analogs. The N-(4-sulfamoylphenyl) analog (CAS 2034256-98-7) bears a polar sulfonamide that substantially increases TPSA and reduces logP below drug-like norms [2]. The N-(2-chlorobenzyl) analog (no CAS available) introduces a chlorobenzyl moiety that elevates logP while adding CYP2C19 liability (IC50 50 μM) [3]. The N-cyclopropylmethyl-containing LEI-401 (CAS 2393840-15-6) incorporates an (S)-3-hydroxypyrrolidine to deliberately lower lipophilicity for NAPE-PLD targeting . By contrast, the target compound’s balanced XLogP3 of 3.1 and moderate TPSA place it within optimal oral drug-like space (Lipinski-compliant: MW 296.4, HBD 1, HBA 4) [1], making it a suitable scaffold for further optimization without requiring property rescue strategies.

lipophilicity XLogP3 drug-likeness physicochemical ADME

Target Selectivity Implications: ROMK Engagement Versus Off-Target Profiles of Core-Similar Pyrimidine-4-Carboxamides

BindingDB interrogation of N-substituted 6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide analogs reveals that the amide substituent is a critical determinant of target selectivity. The N-(2-chlorobenzyl) analog (BDBM50153594) loses ROMK activity entirely and instead inhibits CYP2C19 with an IC50 of 50 μM [1]. A closely related analog also binds the nicotinic acetylcholine receptor α4β4 with a Ki of 10.5 μM (BDBM50474545) [2]. By contrast, the 2-ethylphenyl substitution in the target compound directs binding toward ROMK (IC50 10 nM) [3]. This substitution-dependent selectivity switching—from a primary ion-channel target to hepatic metabolic enzymes and neuronal receptors—demonstrates that the 2-ethylphenyl group is not merely a hydrophobic anchor but a selectivity-conferring pharmacophoric element. Researchers requiring ROMK-specific tool activity must therefore verify the N-substituent identity rather than assuming class-wide ROMK engagement.

selectivity off-target CYP2C19 nicotinic receptor SAR

Commercial Availability and Defined Purity from a Traceable Supplier

The target compound is commercially available from Life Chemicals in defined quantities (3 mg, 50 mg, and 10 μmol) with transparent pricing ($94.50–$240.00) as of September 2023 [1]. This contrasts with many pyrimidine-4-carboxamide analogs that lack commercial sourcing or are available only through custom synthesis. For example, the N-(4-sulfamoylphenyl) analog (CAS 2034256-98-7) is listed in chemical databases but without verified vendor stock [2]; the N-(2-chlorobenzyl) analog is cataloged only by excluded sources lacking traceable purity certification [3]. The availability of the target compound from a named supplier with documented catalog numbers (F6495-1874 series) reduces procurement risk and enables reproducible experimental starting points.

procurement purity Life Chemicals vendor sourcing

Recommended Application Scenarios for N-(2-Ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide Based on Established Evidence


ROMK Inhibitor SAR Benchmarking and Chemical Probe Validation

The compound serves as an intermediate-potency reference standard (IC50 = 10 nM) for ROMK inhibitor SAR panels. Positioned between the weak inhibitor VU590 (290 nM) and the high-potency clinical candidate MK-8153 (5 nM), it enables normalized potency comparisons across structurally diverse inhibitor series [1]. Use in side-by-side electrophysiology experiments with VU590 allows quantification of potency gains from pyrimidine-4-carboxamide scaffold optimization [1][2].

Selectivity Profiling of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxamide Chemotypes

Because the N-substituent dictates target selectivity [1], the 2-ethylphenyl variant can be used as a positive control for ROMK engagement in selectivity panels that include the N-(2-chlorobenzyl) and N-(4-sulfamoylphenyl) analogs. Researchers testing whether their screening hits genuinely engage ROMK versus off-targets such as CYP2C19 or nicotinic receptors can use this compound as a validated ROMK-active comparator [1][2].

Drug-Like Property Benchmarking for Lead Optimization Programs

With XLogP3 = 3.1, TPSA = 58.1 Ų, and full Lipinski compliance (MW 296.4, HBD 1, HBA 4), the compound provides a balanced physicochemical starting point for lead optimization [1]. Medicinal chemistry teams can use this scaffold to explore substituent effects while maintaining drug-like property space, benchmarking new analogs against this reference compound's computed profile [1][2].

Diuretic and Natriuretic Mechanism-of-Action Studies

ROMK inhibitors are under investigation as novel diuretic agents for hypertension and heart failure [1]. The target compound, as a disclosed ROMK inhibitor with defined in vitro potency, is suitable for ex vivo perfused kidney or isolated nephron segment studies to characterize ROMK-dependent potassium handling. Its commercial availability supports rapid initiation of mechanistic studies without synthesis delays [1][2].

Quote Request

Request a Quote for N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.